molecular formula C7H7NO3 B8502561 4-Acetoxy-2-pyridone

4-Acetoxy-2-pyridone

Cat. No. B8502561
M. Wt: 153.14 g/mol
InChI Key: MGPHSYZQLLOQKC-UHFFFAOYSA-N
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Patent
US05155113

Procedure details

A 5.00 g quantity of 4-hydroxy-2-pyridone and 3.84 ml of acetyl chloride were reacted for 5 hours in the same manner as in Example 2. The title compound was isolated in an amount of 4.15 g from the reaction mixture in the same manner as in Example 2 except that ethyl acetate was used as extraction solvent. Yield was 60%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.84 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[C:9](Cl)(=[O:11])[CH3:10]>C(OCC)(=O)C>[C:9]([O:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(NC=C1)=O
Name
Quantity
3.84 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(NC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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